molecular formula C10H13N3O4 B051076 Cyclopentenylcytosine CAS No. 90597-22-1

Cyclopentenylcytosine

Cat. No. B051076
CAS RN: 90597-22-1
M. Wt: 239.23 g/mol
InChI Key: DUJGMZAICVPCBJ-VDAHYXPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopentenylcytosine (CPE-C) is a carbocyclic nucleoside analog with noteworthy antitumor and antiviral properties. It was synthesized as a pyrimidine analog of the fermentation-derived carbocyclic nucleoside neplanocin A, demonstrating significant activity against various tumor lines and viruses (Marquez et al., 1988).

Synthesis Analysis

CPE-C is synthesized from optically active cyclopentenylamine by two synthetic routes, showcasing its significant antitumor activity against sensitive and ara-C resistant lines of L1210 leukemia and various human tumor xenograft models, alongside potent antiviral activity against DNA and RNA viruses (Marquez et al., 1988).

Molecular Structure Analysis

CPE-C's molecular structure enables its phosphorylation in cells, with CPEC triphosphate as the major metabolite. This metabolite significantly inhibits CTP synthetase, demonstrating the compound's mechanism of action at a molecular level (Kang et al., 1989).

Chemical Reactions and Properties

The chemical behavior of CPE-C under physiological conditions involves its phosphorylation and subsequent inhibition of CTP synthetase, affecting DNA and RNA synthesis. This action leads to apoptosis in cancer cells and inhibits viral replication, showcasing a unique mechanism of action among antiviral and antitumor agents (Verschuur et al., 2001).

Physical Properties Analysis

The synthesis process and molecular structure of CPE-C suggest that its physical properties enable effective interaction with biological molecules, particularly through its ability to become phosphorylated and interact with enzymes like CTP synthetase. However, specific details on its physical properties such as solubility, stability, and molecular weight are derived from its synthesis and structural analysis rather than direct measurement.

Chemical Properties Analysis

CPE-C's chemical properties, particularly its role as a CTP synthetase inhibitor, are central to its antitumor and antiviral effects. Its ability to deplete CTP pools in cells underlies its mechanism of action, affecting both tumor cell proliferation and viral replication (Kang et al., 1989).

Scientific Research Applications

  • Antiviral and Antitumor Activity : Cyclopentenylcytosine (Ce-Cyd) shows broad-spectrum antiviral activity against various viruses including herpes, influenza, and coronaviruses, and has potent cytocidal activity against tumor cell lines. Its action is believed to target the CTP synthetase enzyme (De Clercq, Murase, & Marquez, 1991).

  • CTP Synthetase Inhibition : Cyclopentenylcytosine triphosphate, the major metabolite of cyclopentenylcytosine in cells, inhibits CTP synthetase. This enzyme is crucial for converting UTP to CTP, affecting nucleotide synthesis (Kang et al., 1989).

  • Antitumor Activity Against Various Cancers : Cyclopentenylcytosine demonstrates significant antitumor activity in different models, including leukemia, lung, mammary tumor, and melanoma xenografts (Marquez et al., 1988).

  • Synergy with Other Chemotherapy Agents : Cyclopentenylcytosine can sensitize colon carcinoma cells to cisplatin, suggesting potential as a combination therapy agent (Gharehbaghi et al., 2000).

  • Brain Tumor Treatment : Cyclopentenylcytosine shows promise in treating brain tumors when infused directly into tumor sites. It has shown effectiveness in depleting nucleotide pools required for cell replication in rat brain tumor models (Viola et al., 1995).

  • Modulation of Cytotoxicity : The cytotoxic effects of cyclopentenylcytosine can be modulated by its primary metabolite, cyclopentenyluridine. This modulation can impact its antitumor efficacy (Blaney et al., 1992).

  • Clinical Trials : Phase I clinical trials of cyclopentenyl cytosine as a continuous infusion in adults with solid tumors have been conducted. These studies have helped to establish dosage levels and have explored its toxicity profile (Politi et al., 2004).

  • Apoptosis Induction : Cyclopentenyl cytosine can induce apoptosis in leukemic cell lines and enhance the apoptotic effects of other chemotherapy agents (Verschuur et al., 2001).

Safety And Hazards

In a phase I trial in patients with solid tumors, unexplained cardiotoxicity (extreme hypotension) occurred in five of 26 patients . The cardiotoxic effects could not be reproduced in animal models . Therefore, precautions should be taken when using this drug in future clinical trials, including low dosage of CPEC and intensive cardiac monitoring .

properties

IUPAC Name

4-amino-1-[(1R,4R,5S)-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c11-7-1-2-13(10(17)12-7)6-3-5(4-14)8(15)9(6)16/h1-3,6,8-9,14-16H,4H2,(H2,11,12,17)/t6-,8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJGMZAICVPCBJ-VDAHYXPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C=C(C(C2O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2C=C([C@H]([C@H]2O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70238212
Record name Cyclopentenyl cytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water 7.5 (mg/mL), Acetate buffer, pH 4 10.0 (mg/mL), Carbonate buffer, pH 9 7.5 (mg/mL), 0.1 N HCl 15.0 (mg/mL), 0.1 N NaOH 7.5 (mg/mL), Ethanol < 1 (mg/mL), Methanol < 1 (mg/mL), Butanol < 1 (mg/mL), Dimethylacetamide > 30.0 (mg/mL), DMSO > 30.0 (mg/mL), Acetonitrile < 1 (mg/mL), Ethyl acetate < 1 (mg/mL), Chloroform < 1 (mg/mL), Toluene < 1 (mg/mL)
Record name CYCLOPENTENYLCYTOSINE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/375575%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Cyclopentenyl cytosine

CAS RN

90597-22-1
Record name Cyclopentenylcytosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90597-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentenyl cytosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090597221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopentenylcytosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentenyl cytosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70238212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOPENTENYL CYTOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69MO0NDN8K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopentenylcytosine
Reactant of Route 2
Cyclopentenylcytosine
Reactant of Route 3
Cyclopentenylcytosine
Reactant of Route 4
Cyclopentenylcytosine
Reactant of Route 5
Cyclopentenylcytosine
Reactant of Route 6
Cyclopentenylcytosine

Citations

For This Compound
281
Citations
DA Volpe, D Du, CK Grieshaber, MJ Murphy - Cancer chemotherapy and …, 1994 - Springer
We studied the toxicity of a new experimental anticancer drug, cyclopentenyl cytosine (CPE-C), to human and murine hematopoietic progenitor cells in vitro. Due to CPE-C's in vivo …
Number of citations: 11 link.springer.com
JL Grem, CJ Allegra - Cancer research, 1990 - AACR
We evaluated the interaction of a biochemically active concentration of cyclopentenyl cytosine (CPE-C), an investigational antimetabolite which inhibits CTP synthetase, on the …
Number of citations: 25 aacrjournals.org
SM Blaney, FM Balis, J Grem, DE Cole, PC Adamson… - Cancer research, 1992 - AACR
Cyclopentenylcytosine (CPE-C), a synthetic cytidine analogue with significant preclinical antitumor activity against both solid tumor xenografts and 1-β-d-arabinofuranosylcytosine …
Number of citations: 15 aacrjournals.org
PM Politi, F Xie, W Dahut, H Ford, JA Kelley… - Cancer chemotherapy …, 1995 - Springer
Cyclopentenyl cytosine (CPE-C) is an investigational drug that is active against human solid tumor xenografts. The 5′-triphosphate of CPE-C inhibits CTP synthase, and depletes CTP …
Number of citations: 51 link.springer.com
H Zhang, DA Cooney, MH Zhang, G Ahluwalia… - Cancer research, 1993 - AACR
Cyclopentenyl cytosine (CPEC) exhibits oncological activity in murine and human tumor cells and has now entered Phase I clinical trials. Its mode of action as an antitumor agent …
Number of citations: 26 aacrjournals.org
EG Romanowski, KA Yates, YJ Gordon - Molecules, 2023 - mdpi.com
Adenoviruses are the major cause of ocular viral infections worldwide. Currently, there is no approved antiviral treatment for these eye infections. Cyclopentenylcytosine (CPE-C) is an …
Number of citations: 6 www.mdpi.com
H Ford Jr, DA Cooney, GS Ahluwalia, Z Hao… - Cancer research, 1991 - AACR
The toxicity, uptake, and metabolism of the oncolytic nucleoside cyclopentenyl cytosine (CPEC) have been examined in the Molt-4 line of human lymphoblasts. This compound is known …
Number of citations: 53 aacrjournals.org
KJM Schimmel, H Gelderblom… - Current cancer drug …, 2007 - ingentaconnect.com
… Modulation of the cytotoxic effect of cyclopentenylcytosine by its primary metabolite, … cyclopentenylcytosine, a carbocyclic nucleoside targeted at CTP synthetase. Biochem. Pharmacol. …
Number of citations: 37 www.ingentaconnect.com
J Bierau, AH van Gennip, J Helleman… - Biochemical …, 2001 - Elsevier
This paper describes the effects of cyclopentenyl cytosine (CPEC) on the proliferation and cell-cycle distribution of the SK-N-BE(2)c and SK-N-SH neuroblastoma cell lines, as well as …
Number of citations: 29 www.sciencedirect.com
LK Yee, CJ Allegra, JB Trepel, JL Grem - Biochemical pharmacology, 1992 - Elsevier
We studied the cytotoxicity and metabolism of the investigational cytidine analogue cyclopentenyl cytosine (CPE-C) in three human colorectal cancer cell lines: HCT 116, SNU-C4, and …
Number of citations: 26 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.